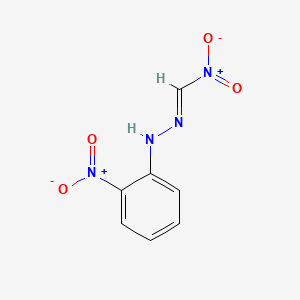

Nitromethanal-2-nitrophenylhydrazone

Descripción

Nitromethanal-2-nitrophenylhydrazone is a nitro-substituted phenylhydrazone derivative characterized by a hydrazone functional group (-NH-N=) linking a nitromethanal moiety to a 2-nitrophenyl ring. Nitrophenylhydrazones are widely studied for applications in medicinal chemistry, materials science, and environmental monitoring due to their redox activity, conjugation properties, and bioactivity .

Propiedades

Número CAS |

52298-20-1 |

|---|---|

Fórmula molecular |

C7H6N4O4 |

Peso molecular |

210.15 g/mol |

Nombre IUPAC |

2-nitro-N-[(E)-nitromethylideneamino]aniline |

InChI |

InChI=1S/C7H6N4O4/c12-10(13)5-8-9-6-3-1-2-4-7(6)11(14)15/h1-5,9H/b8-5+ |

Clave InChI |

JOBJWTMVQGLHFR-VMPITWQZSA-N |

SMILES |

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérico |

C1=CC=C(C(=C1)N/N=C/[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |

Sinónimos |

nitromethanal-2-nitrophenylhydrazone NMNPH |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical parameters of Nitromethanal-2-nitrophenylhydrazone and analogs.

*Hypothetical structure inferred from nomenclature and analogs.

Cytostatic and Antimicrobial Activity

Monosubstituted nitroaryl compounds, such as 5-nitro-2-aminoimidazoles (5-Ar-2AIs), exhibit cytostatic IC₅₀ values of 15–150 µM across human cell lines. Compound 4 (5-nitro-substituted) demonstrates a therapeutic index (TI) of 3–6 for Salmonella biofilm inhibition, indicating a moderate safety window. In contrast, chlorine-substituted analogs (e.g., Compound 2) show higher TIs (14–22) for Pseudomonas biofilm inhibition, suggesting that electronic and steric effects of substituents critically influence selectivity .

Toxicity and Environmental Impact

- Benzaldehyde 4-nitrophenylhydrazone: Limited toxicity data; acute and chronic effects remain uncharacterized. Precautionary measures (e.g., avoiding inhalation, skin contact) are advised due to incomplete hazard profiling .

- Nitro-organic compounds (general): Associated with mutagenic and carcinogenic risks in environmental contexts (e.g., diesel exhaust), though this is compound-specific .

Stability and Reactivity

Nitroarylhydrazones are redox-active, with nitro groups enabling electron-deficient aromatic systems. Their stability in biological matrices or environmental systems (e.g., soil mobility, persistence) is poorly documented, as seen in Benzaldehyde 4-nitrophenylhydrazone, where degradability and bioaccumulation data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.